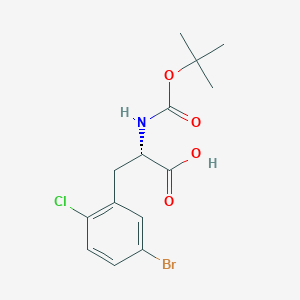

N-Boc-5-bromo-2-chloro-L-phenylalanine

Description

Contextual Significance of Halogenated Phenylalanine Derivatives in Contemporary Organic and Medicinal Chemistry Research

In organic synthesis, halogenated phenylalanines serve as versatile intermediates. The halogen atoms can act as handles for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. beilstein-journals.org For instance, bromo- and chloro-substituents on the aromatic ring can participate in reactions like Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This capability makes them valuable building blocks for creating diverse libraries of compounds for high-throughput screening.

Furthermore, the presence of halogens can influence the secondary structure of peptides by participating in non-covalent interactions, such as halogen bonding. rsc.org Studies have shown that di-halogenation can, in some cases, improve the strength of peptide hydrogels. rsc.org The ability to fine-tune the electronic and steric properties of the phenyl ring through halogenation provides a rational approach to designing peptides and peptidomimetics with specific structural and functional properties. nih.govvu.nl The investigation of halogenated phenylalanine derivatives continues to be an active area of research, with ongoing efforts to develop new synthetic methods and explore their potential applications in various scientific disciplines. nih.govprinceton.edu

Foundational Role of the N-Boc Protecting Group in Directed Amino Acid Synthesis and Reactivity Control

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry. Its primary function is to act as a temporary protecting group for the amino functionality of amino acids, preventing unwanted side reactions during subsequent synthetic steps. The N-Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

One of the key advantages of the N-Boc protecting group is its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. However, it can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). This orthogonality to other protecting groups allows for selective deprotection and the controlled, stepwise assembly of peptide chains.

In the context of N-Boc-5-bromo-2-chloro-L-phenylalanine, the Boc group is crucial for directing the reactivity of the molecule. With the amino group protected, synthetic transformations can be selectively carried out on the carboxylic acid group or the halogenated phenyl ring. For example, the carboxylic acid can be activated for amide bond formation with another amino acid or amine, a fundamental step in peptide synthesis. nih.gov The presence of the Boc group ensures that the amino group of the phenylalanine derivative does not interfere with this coupling reaction.

Moreover, the Boc group allows for the use of the halogenated phenyl ring in various cross-coupling reactions without the complication of the free amine. This level of control is essential for the precise construction of complex molecules where specific bond formations are required at defined positions. The widespread use and reliability of the N-Boc protecting group have made it an indispensable tool for chemists working on the synthesis of peptides, pharmaceuticals, and other intricate organic molecules.

N-Boc-5-bromo-2-chloro-L-phenylalanine as a Defined Chiral Synthon for Complex Molecular Architecture Construction

N-Boc-5-bromo-2-chloro-L-phenylalanine serves as a highly valuable chiral synthon in the construction of complex molecular architectures. chemicalregister.com A chiral synthon is a stereochemically defined building block that can be incorporated into a larger molecule without loss of its stereochemical integrity. The "L" configuration of this phenylalanine derivative provides a specific three-dimensional arrangement that is often crucial for the biological activity of the target molecule. nih.govprinceton.edu

The di-halogenated phenyl ring of this compound offers multiple points for synthetic diversification. The bromine and chlorine atoms can be selectively manipulated using a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of different substituents at specific positions on the aromatic ring. This feature is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its therapeutic properties.

The combination of the protected amino group, the carboxylic acid, and the two distinct halogen atoms makes N-Boc-5-bromo-2-chloro-L-phenylalanine a trifunctional building block. This allows for a modular and convergent approach to the synthesis of complex molecules. For example, the carboxylic acid can be coupled with another molecular fragment, followed by selective functionalization of the phenyl ring via its halogen substituents. This step-wise and controlled approach is essential for the efficient synthesis of intricate natural products and pharmaceutical agents. nih.govchemscene.com The defined stereochemistry of the chiral center is maintained throughout these transformations, ensuring the final product has the desired 3D structure.

Data Table for N-Boc-5-bromo-2-chloro-L-phenylalanine

| Property | Value |

| IUPAC Name | 3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid chemicalregister.com |

| CAS Number | 1993341-59-5 chemicalregister.combldpharm.com |

| Molecular Formula | C₁₄H₁₇BrClNO₄ |

| Molecular Weight | 378.65 g/mol |

| Appearance | White to off-white solid |

| Chirality | L-configuration |

Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.

Structure

3D Structure

Properties

Molecular Formula |

C14H17BrClNO4 |

|---|---|

Molecular Weight |

378.64 g/mol |

IUPAC Name |

(2S)-3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

ATNXDQHIRSSYGG-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Boc 5 Bromo 2 Chloro L Phenylalanine and Structural Analogues

Stereoselective Synthesis of α-Amino Acids: General Principles and Their Application to Halogenated Phenylalanines

The cornerstone of synthesizing chiral α-amino acids is the enantioselective formation of the Cα-H or Cα-C bond, which establishes the stereogenic center. General strategies have been developed that can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. For halogenated phenylalanines, where the electronic and steric properties of the side chain are significantly altered, these methods must be both high-yielding and highly stereoselective. Key approaches include the asymmetric alkylation of prochiral enolates, the use of chiral auxiliaries to direct bond formation, transition metal-catalyzed asymmetric transformations, and biocatalytic methods. nih.govresearchgate.net The selection of a particular method often depends on the desired scale, the specific substitution pattern of the target molecule, and the availability of starting materials.

A powerful and widely adopted method for the asymmetric synthesis of α-amino acids involves the alkylation of glycine-derived Schiff base enolates. nih.gov In this approach, a Schiff base, typically formed from a glycine (B1666218) ester and a benzophenone (B1666685) derivative, is deprotonated to form a planar, prochiral enolate. The stereochemical outcome of the subsequent alkylation is controlled by a chiral phase-transfer catalyst (PTC). nih.govacs.org

Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are particularly effective PTCs, capable of forming a chiral ion pair with the enolate in a biphasic system. nih.govresearchgate.net This chiral environment dictates the facial selectivity of the incoming electrophile, such as a substituted benzyl (B1604629) bromide. nih.govnih.gov For the synthesis of a 5-bromo-2-chloro-L-phenylalanine derivative, the corresponding 5-bromo-2-chlorobenzyl bromide would be used as the alkylating agent. The stereochemistry of the final product is predictably controlled by the choice of the Cinchona alkaloid catalyst; pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) can provide access to either the (R)- or (S)-amino acid enantiomer, respectively. researchgate.netnih.gov High yields and excellent enantioselectivities (ee) are often achieved under mild, operationally simple conditions. nih.govnih.gov

Table 1: Performance of Chiral Phase-Transfer Catalysts in Glycine Schiff Base Alkylation

| Catalyst Type | Alkylating Agent (Electrophile) | Yield | Enantiomeric Excess (ee) | Product Configuration | Reference |

|---|---|---|---|---|---|

| O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Substituted Benzyl Bromides | Excellent | High | (R) | nih.gov |

| O-allyl-N-(9-anthracenmethyl) cinchonidium bromide | Substituted Benzyl Bromides | Excellent | High | (S) | nih.gov |

| (S)-2-hydroxy-2'-amino-1,1'-binaphthyl (NOBIN) derivatives with Ni(II) complex | Reactive Alkyl Halides | Good to Excellent | 90-98.5% | (S) or (R) | nih.gov |

Another variant of this strategy utilizes achiral nickel(II) complexes of glycine Schiff bases, where asymmetry is induced by a chiral ligand in the reaction mixture. nih.govnih.govacs.org These methods provide a robust pathway to a wide array of unnatural phenylalanine derivatives. nih.gov

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org Evans' oxazolidinones are among the most successful chiral auxiliaries for asymmetric alkylations. researchgate.net

In this context, an N-acylated oxazolidinone, derived from a readily available amino alcohol, is deprotonated to form a conformationally locked Z-enolate. The bulky substituent of the auxiliary effectively shields one face of the enolate, forcing the electrophile (e.g., 5-bromo-2-chlorobenzyl bromide) to approach from the less hindered face. This process leads to the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent hydrolysis or aminolysis removes the auxiliary, yielding the desired enantiomerically enriched amino acid. Other notable auxiliaries include Oppolzer's camphorsultam and pseudoephedrine. wikipedia.org

Transition metal catalysis offers highly efficient and atom-economical routes to chiral amino acids. nih.gov Asymmetric hydrogenation is a premier method, typically involving the reduction of a prochiral α,β-unsaturated amino acid precursor (a dehydroamino acid) using molecular hydrogen. rsc.org Chiral phosphine (B1218219) ligands, such as derivatives of BINAP, complexed with transition metals like rhodium, ruthenium, or iridium, form catalysts that coordinate to the double bond and the amide carbonyl of the substrate, creating a rigid intermediate that directs hydrogen delivery to one face of the molecule. rsc.orgnih.gov This approach consistently produces α-amino acids with very high enantioselectivities. rsc.org

Alternatively, asymmetric conjugate addition provides another powerful route. researchgate.net In a reaction pertinent to halogenated phenylalanines, a rhodium catalyst with a chiral diene ligand can mediate the 1,4-addition of an arylboronic acid (e.g., 5-bromo-2-chlorophenylboronic acid) to a dehydroalanine (B155165) derivative. researchgate.net The reaction proceeds through a cascade involving the conjugate addition followed by an enantioselective protonation of the resulting rhodium enolate, establishing the chiral center. researchgate.net

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally benign conditions. nih.gov For the synthesis of unnatural phenylalanines, several enzyme classes are particularly useful. Engineered d-amino acid dehydrogenases and d-amino acid transaminases can produce d-phenylalanine (B559541) derivatives from their corresponding α-keto acids. acs.org Similarly, engineered aromatic amino acid aminotransferases (ArATs) can accommodate substituted phenylpyruvates to generate a variety of L-phenylalanine analogues. nih.gov

These chemoenzymatic strategies often involve a multi-step, one-pot process where a chemical synthesis step generates a prochiral precursor (an α-keto acid), which is then stereoselectively converted to the final amino acid by an enzyme. nih.gov The combination of photocatalysis and biocatalysis has also emerged as a powerful tool for novel, unnatural reactions. nih.gov Directed evolution and metagenomic screening are continuously expanding the toolbox of available enzymes, enabling the synthesis of increasingly complex and specifically functionalized amino acids. nih.govacs.org

Regioselective Halogenation Strategies for Phenylalanine Scaffold Functionalization

Introducing multiple, different halogen atoms at specific positions on the phenyl ring is a non-trivial synthetic challenge. Direct electrophilic halogenation of phenylalanine or tyrosine often leads to a mixture of products and lacks precise regiocontrol, particularly for di- or tri-substituted patterns. Therefore, a more common and controlled approach is to utilize a pre-functionalized starting material.

For N-Boc-5-bromo-2-chloro-L-phenylalanine, the synthesis would typically commence with a commercially available, correctly substituted benzene (B151609) derivative, such as 3-bromo-6-chlorotoluene. This precursor is then subjected to a benzylic halogenation (e.g., radical bromination with N-bromosuccinimide) to generate the 5-bromo-2-chlorobenzyl bromide required for the alkylation steps described in section 2.1. This "late-stage" introduction of the amino acid moiety onto a pre-halogenated scaffold ensures unambiguous regiochemistry.

Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the regioselective halogenation of aromatic compounds, including tryptophan. nih.gov While their application to phenylalanine is less common, structure-guided engineering of these enzymes could provide a future biocatalytic pathway for the direct and selective halogenation of the phenylalanine ring, offering a greener alternative to traditional chemical methods. nih.gov

Design and Implementation of Orthogonal Protecting Group Strategies in the Synthesis of Halogenated N-Boc-Amino Acids

In the multi-step synthesis of complex molecules like N-Boc-5-bromo-2-chloro-L-phenylalanine, protecting groups are essential for masking reactive functional groups and preventing unwanted side reactions. peptide.com An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. researchgate.net

For the target compound, the α-amino group is protected by the tert-butoxycarbonyl (Boc) group. The Boc group is a cornerstone of amino acid chemistry, known for its stability to a wide range of nucleophilic and basic conditions. organic-chemistry.org It is, however, readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netorganic-chemistry.org

The carboxylic acid functionality is typically protected as an ester, for example, a methyl (Me) or benzyl (Bzl) ester. This esterification prevents the acidic proton from interfering with base-mediated reactions and protects the carboxylate from acting as a nucleophile. The key to the orthogonal strategy lies in the differential stability of these groups.

A Boc/Me ester combination is orthogonal because the methyl ester can be selectively saponified (hydrolyzed) using a base like NaOH, conditions to which the Boc group is stable. Subsequently, the Boc group can be removed with acid.

A Boc/Bzl ester combination is also orthogonal. The benzyl ester can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C), a reaction that leaves the Boc group and the aryl-halide bonds intact.

This strategic use of orthogonal protecting groups allows for the sequential manipulation of the amino and carboxyl termini, which is fundamental for applications such as peptide synthesis. researchgate.netub.edu

Table 2: Common Orthogonal Protecting Group Pairs in Amino Acid Synthesis

| N-Terminal Group | Cleavage Condition | C-Terminal Group | Cleavage Condition | Orthogonal? | Reference |

|---|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Methyl Ester (Me) | Base (e.g., NaOH) | Yes | researchgate.netorganic-chemistry.org |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Benzyl Ester (Bzl) | Hydrogenolysis (H₂, Pd/C) | Yes | researchgate.net |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | tert-Butyl Ester (tBu) | Acid (e.g., TFA) | Yes | researchgate.netub.edu |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Methyl Ester (Me) | Base (e.g., NaOH) | Yes | peptide.com |

Solid-Phase Organic Synthesis (SPOS) Techniques for Phenylalanine-Based Building Blocks

Solid-phase organic synthesis (SPOS) has become a cornerstone for the assembly of peptides and the creation of combinatorial libraries of small organic molecules. acs.orgcrsubscription.com This methodology offers significant advantages over traditional solution-phase synthesis, particularly in the preparation of complex molecules like N-Boc-5-bromo-2-chloro-L-phenylalanine and its structural analogues. The core principle of SPOS involves attaching a starting material to an insoluble polymer support (resin), after which reagents are added in solution to carry out chemical transformations. Excess reagents and by-products are then easily removed by simple filtration and washing, a process that streamlines purification and allows for the automation of synthetic procedures. crsubscription.comwikipedia.org

The efficiency of SPOS is highly dependent on the choice of solid support, which must be physically stable, chemically inert to the reaction conditions, and capable of swelling to allow reagents to access the reactive sites within the resin beads. crsubscription.com For the synthesis of phenylalanine-based building blocks, polystyrene resins, often cross-linked with divinylbenzene, are commonly employed. crsubscription.com

A critical element in SPOS is the linker, a chemical moiety that connects the initial molecule to the solid support. The nature of the linker dictates the conditions under which the final product can be cleaved from the resin. For the synthesis of phenylalanine derivatives, a variety of linkers are available, including acid-labile linkers that allow for cleavage under mild acidic conditions. acs.org For instance, a triazene (B1217601) linker has been effectively used to anchor phenylalanine to a polymeric support through its side chain. acs.orgnih.gov This strategy facilitates the synthesis of various peptides, and the final product can be cleaved from the resin in high purity (73-94%) using a solution of 2-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.orgnih.gov

The synthesis of unnatural amino acids, such as halogenated phenylalanine derivatives, on a solid support often involves the modification of a resin-bound amino acid. acs.org One established method involves the activation of the α-carbon of a resin-bound amino acid, followed by alkylation to introduce desired side chains. acs.org This approach provides access to a wide array of α,α-disubstituted amino acids with diverse functionalities. acs.org

The table below summarizes key aspects of SPOS techniques applicable to the synthesis of phenylalanine-based building blocks.

| Feature | Description | Key Advantages | Relevant Findings |

| Solid Support | Insoluble polymer matrix (e.g., Polystyrene) to which the synthesis is anchored. crsubscription.com | Simplifies purification by allowing for filtration to remove excess reagents and byproducts. crsubscription.com | Swelling capacity of the resin is crucial for reagent accessibility. crsubscription.com |

| Linker Strategy | Chemical bridge connecting the molecule to the solid support (e.g., Triazene linker). acs.orgnih.gov | Determines cleavage conditions for releasing the final product from the resin. acs.org | Triazene linkers allow for mild acid cleavage (2-5% TFA) with high product purity (73-94%). acs.orgnih.gov |

| Protecting Groups | Temporary modification of functional groups (e.g., Boc, Fmoc) to prevent unwanted side reactions. | Enables selective reactions at specific sites on the molecule. | Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are common protecting groups for the amino function. nih.govnih.gov |

| Cleavage | The process of releasing the synthesized molecule from the solid support. | The final step in SPOS to obtain the desired product in solution. | Cleavage cocktails are chosen based on the linker's lability and the stability of the synthesized molecule. acs.org |

The synthesis of complex unnatural amino acids like N-Boc-5-bromo-2-chloro-L-phenylalanine on a solid phase would typically begin with the attachment of a suitable starting phenylalanine derivative to the resin. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, preventing it from participating in unintended reactions during the subsequent modification of the phenyl ring. The halogen substituents (bromo and chloro) would likely be introduced prior to the solid-phase attachment or through modification of a resin-bound precursor, although specific solid-phase halogenation strategies for this exact molecule are not detailed in the provided results. The development of such specific methodologies would be a subject of dedicated research.

Recent advancements in SPOS have also focused on the development of novel resins and linkers to expand the scope of accessible molecules. rsc.org For example, techniques for the rapid and scalable synthesis of unnatural amino acids functionalized with tertiary amines have been reported, highlighting the versatility of SPOS in creating diverse building blocks for various applications. rsc.org

Chemical Reactivity and Transformative Reactions of N Boc 5 Bromo 2 Chloro L Phenylalanine

Reactivity Profile of the N-Boc Protecting Group: Cleavage Mechanisms and Stability in Diverse Reaction Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions. wikipedia.orgtotal-synthesis.com This dual nature is fundamental to its application in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS). total-synthesis.com

The Boc group is notably stable in the presence of most bases and nucleophiles, which allows for selective reactions at other sites of the molecule. organic-chemistry.orgresearchgate.net It is also resistant to catalytic hydrogenation. total-synthesis.com This stability makes it orthogonal to other common amine protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis), enabling strategic deprotection sequences in the synthesis of complex molecules. total-synthesis.comorganic-chemistry.org

Cleavage of the Boc group is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine. wikipedia.orgyoutube.com

Common Reagents for Boc Deprotection:

Trifluoroacetic Acid (TFA): A strong acid commonly used for Boc removal, often in a solvent like dichloromethane (B109758) (DCM). wikipedia.org

Hydrogen Chloride (HCl): Used as a solution in an organic solvent such as methanol, dioxane, or ethyl acetate. wikipedia.org

Lewis Acids: Reagents like aluminum chloride (AlCl₃) can be used for selective cleavage, sometimes under milder conditions than strong Brønsted acids. wikipedia.org

Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. nih.govacs.org This suggests a mechanism involving a general acid-catalyzed separation of an ion-molecule pair formed from the protonated carbamate. nih.govacs.org To prevent side reactions caused by the electrophilic tert-butyl cation intermediate, scavenger reagents like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection mixture. wikipedia.org

Table 1: Stability and Cleavage of the N-Boc Group

| Condition Category | Reagents/Environment | Stability of Boc Group |

|---|---|---|

| Acidic | Strong acids (TFA, HCl) | Labile (Cleaved) |

| Basic | NaOH, Triethylamine | Stable |

| Nucleophilic | Amines, Hydrazines | Stable |

| Reductive | Catalytic Hydrogenation (H₂/Pd) | Stable |

Reactivity of Aryl Halide Moieties in Functionalization Strategies

The presence of both a bromine and a chlorine atom on the phenyl ring of N-Boc-5-bromo-2-chloro-L-phenylalanine provides a platform for a variety of functionalization reactions. The differing reactivity of the C-Br and C-Cl bonds allows for selective transformations, typically with the more reactive C-Br bond participating in cross-coupling reactions first.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl halide positions. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve the desired transformation selectively at either the bromo or chloro position. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with a boronic acid or ester to form a new C-C bond. It is a versatile method for introducing new aryl or alkyl groups. Efficient palladium-catalyzed cross-coupling methods have been developed for substrates like 5-bromo-1,2,3-triazine, demonstrating the feasibility of coupling at the 5-bromo position. uzh.ch

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl halide with an amine. It is a key method for synthesizing arylamines, which are important structures in medicinal chemistry.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to create a C-C triple bond, providing a scaffold for further transformations or for incorporation into larger conjugated systems.

The development of reductive cross-electrophile couplings under neutral conditions offers a way to form C-C bonds while preserving the stereochemical integrity of the amino acid. nih.gov This is particularly important for complex, chiral molecules.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for functionalizing the aryl ring. In an SNAr reaction, a nucleophile replaces a halide on the aromatic ring. openstax.org This reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.orglibretexts.org

While the amino acid side chain itself is not strongly electron-withdrawing, the electronic environment of the di-halogenated ring can still allow for SNAr reactions, particularly under forcing conditions or with highly activated nucleophiles. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond. youtube.com Therefore, the 2-chloro position could potentially be a site for SNAr, although this may require specific reaction conditions. Studies on related systems, such as 5-bromo-1,2,3-triazines, have explored SNAr reactions with phenols. nih.gov

Chemical Transformations Involving the Carboxyl and Alpha-Amino Groups in Peptide Coupling and Derivatization

The core amino acid structure, consisting of the alpha-amino and carboxyl groups, is central to its role in peptide synthesis. youtube.com

The primary amine, once deprotected, serves as a nucleophile in the formation of a peptide (amide) bond with an activated carboxylic acid of another amino acid. youtube.com Conversely, the carboxylic acid group of N-Boc-5-bromo-2-chloro-L-phenylalanine can be "activated" to make it more susceptible to nucleophilic attack by the amino group of another molecule.

Common Carboxyl Group Activation Methods for Peptide Coupling:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used.

Onium Salts: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective coupling agents, often leading to high yields and purities in peptide synthesis. nih.gov

A significant challenge in peptide coupling is the prevention of racemization at the chiral alpha-carbon. youtube.com The choice of coupling reagent and conditions is critical to maintain the stereochemical integrity of the L-phenylalanine derivative.

Mechanistic Investigations of Intramolecular Cyclizations and Rearrangements

The strategic placement of reactive groups in derivatives of N-Boc-5-bromo-2-chloro-L-phenylalanine can lead to intramolecular reactions, forming cyclic structures. For instance, a derivative could be designed where a nucleophilic group, introduced via cross-coupling at the 5-bromo position, subsequently attacks the 2-chloro position to form a new ring.

Photochemical reactions can also induce cyclizations. For example, stilbene (B7821643) and its derivatives undergo electrocyclic rearrangement under UV irradiation to form phenanthrenes, demonstrating a method for aryl-aryl ring closure. researchgate.net Furthermore, radical-based methods, such as photoinduced decarboxylation, can initiate sequential intermolecular radical addition and reductive radical cyclization of phenylalanine derivatives to create ring-constrained amino acids. researchgate.net

Recently, non-canonical amino acids designed for co-translational peptide macrocyclization have gained attention. For example, p-chloropropynyl phenylalanine has been shown to undergo spontaneous macrocyclization with cysteine residues within a peptide chain during in vitro translation. nih.gov This highlights the potential for designing derivatives of N-Boc-5-bromo-2-chloro-L-phenylalanine that can participate in planned intramolecular cyclization events.

Analysis of Common Side Reactions and Their Mitigation in Complex Synthetic Sequences

The synthesis of complex molecules using versatile building blocks like N-Boc-5-bromo-2-chloro-L-phenylalanine is often accompanied by potential side reactions.

Common Side Reactions and Mitigation Strategies:

Table 2: Common Side Reactions and Mitigation

| Reaction Type | Potential Side Reaction | Mitigation Strategy |

|---|---|---|

| Peptide Coupling | Racemization at the α-carbon | Use of appropriate coupling reagents (e.g., PyBOP, TBTU), optimized reaction temperature and time, addition of racemization suppressants (e.g., HOBt). nih.gov |

| Boc Deprotection | Alkylation of nucleophilic residues (e.g., Trp, Met) by the t-butyl cation. | Addition of scavengers like anisole, thioanisole, or triethylsilane to the reaction mixture. wikipedia.org |

| Cross-Coupling | Homocoupling of the boronic acid (in Suzuki reactions). nih.gov | Careful optimization of catalyst, ligand, base, and stoichiometry. |

| Cross-Coupling | Loss of stereochemical integrity. | Use of reaction conditions known to preserve chirality, such as neutral reductive couplings. nih.gov |

| General | Formation of undesired regioisomers during functionalization of the phenyl ring. | Strategic choice of catalysts and reaction conditions to exploit the differential reactivity of the C-Br and C-Cl bonds. |

In peptide synthesis, the formation of azlactones (oxazol-5-(4H)-ones) from activated amino acids can be a pathway to racemization. youtube.comnih.gov The choice of coupling method can influence the rate of this side reaction. For instance, using pre-formed active esters or certain onium salt reagents can minimize this risk compared to methods that generate highly reactive intermediates in situ. nih.gov

Advanced Analytical Methodologies for Research Characterization of N Boc 5 Bromo 2 Chloro L Phenylalanine

Spectroscopic Analysis for Detailed Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and the identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Experiments for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-Boc-5-bromo-2-chloro-L-phenylalanine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) experiments is utilized to assign all proton and carbon signals and confirm the regiochemistry of the substituents on the phenyl ring.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The tert-butoxycarbonyl (Boc) protecting group yields a characteristic singlet for its nine equivalent protons, typically observed in the upfield region. The protons of the amino acid backbone—the α-proton and the diastereotopic β-protons—exhibit complex splitting patterns due to their coupling with each other. The aromatic region of the spectrum is critical for confirming the substitution pattern. The three protons on the phenyl ring are expected to show distinct signals, often as doublets or doublets of doublets, with coupling constants that help to establish their relative positions (ortho, meta).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbons of the Boc group and the phenyl ring (including those bonded to bromine and chlorine), and the carbons of the amino acid backbone. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-5-bromo-2-chloro-L-phenylalanine Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-Boc-5-bromo-2-chloro-L-phenylalanine displays several characteristic absorption bands that confirm its key structural features.

The spectrum is typically dominated by strong absorptions from the two carbonyl groups. The C=O stretch of the Boc-carbamate group and the carboxylic acid group appear in the region of 1700-1760 cm⁻¹. The broad O-H stretch from the carboxylic acid hydrogen-bonded dimer is also a prominent feature, usually observed between 2500 and 3300 cm⁻¹. The N-H stretch of the Boc-protected amine is found around 3300-3400 cm⁻¹. Additionally, C-H stretching vibrations for both aromatic and aliphatic protons are visible, and the fingerprint region (below 1500 cm⁻¹) contains complex signals corresponding to C-O, C-N, C-Cl, and C-Br stretches, as well as aromatic C=C bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities and for assessing its stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment

For a chiral molecule like N-Boc-5-bromo-2-chloro-L-phenylalanine, verifying its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The technique involves using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation. researchgate.net

Commonly used CSPs for amino acid derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives coated on silica) or macrocyclic glycopeptides (e.g., teicoplanin or vancomycin). sigmaaldrich.comsemanticscholar.org The choice of mobile phase, which can be a normal-phase solvent system (like hexane/isopropanol) or a reversed-phase system (like acetonitrile/water with additives), is optimized to achieve baseline resolution between the two enantiomers. semanticscholar.orgnih.gov By comparing the retention time of the synthesized compound to that of a racemic or D-enantiomer standard, the enantiomeric excess (e.e.) can be accurately quantified, confirming the integrity of the L-stereocenter.

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixture Analysis

Both GC/MS and LC/MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry, making them ideal for analyzing complex mixtures and verifying compound identity. nih.gov

GC/MS: Due to the low volatility of N-Boc-5-bromo-2-chloro-L-phenylalanine, derivatization is required prior to GC/MS analysis. mdpi.com This typically involves converting the polar carboxylic acid and N-H groups into more volatile esters and/or silyl ethers. While effective, this adds a step to the sample preparation. The resulting derivative can be separated on a GC column and the mass spectrometer provides a mass spectrum of the eluting peak, confirming its identity through its fragmentation pattern.

LC/MS: Liquid Chromatography-Mass Spectrometry is often preferred for non-volatile and thermally sensitive molecules like protected amino acids, as it typically does not require derivatization. nih.govnih.gov Reversed-phase HPLC is used to separate the compound from any impurities, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such compounds, generating protonated molecules [M+H]⁺ or other adducts that are then detected by the mass analyzer. LC/MS provides high sensitivity and specificity, giving both the retention time and the mass-to-charge ratio for unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of N-Boc-5-bromo-2-chloro-L-phenylalanine (C₁₄H₁₇BrClNO₄), distinguishing it from other compounds with the same nominal mass.

A key diagnostic feature in the mass spectrum of this compound is the distinct isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). HRMS can resolve these isotopic peaks, and the observed pattern must match the theoretical pattern for the proposed formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can be used to study the fragmentation pathways of the molecule. By isolating the parent ion and inducing fragmentation, characteristic product ions are formed. For N-Boc-5-bromo-2-chloro-L-phenylalanine, expected fragmentation pathways include:

Loss of the Boc group: A common fragmentation involves the loss of isobutylene (56 Da) or the entire Boc group (101 Da).

Decarboxylation: The loss of CO₂ (44 Da) from the carboxylic acid moiety.

Side-chain cleavage: Fragmentation of the bond between the α-carbon and the benzyl (B1604629) group.

Analyzing these fragmentation patterns provides further structural confirmation and corroborates the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Crucially for chiral molecules such as N-Boc-5-bromo-2-chloro-L-phenylalanine, X-ray crystallography is the gold standard for determining the absolute configuration of its stereocenters.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the directions and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For the determination of absolute configuration, the phenomenon of anomalous scattering is utilized. When the X-ray energy is near an absorption edge of a heavier atom within the structure (such as the bromine atom in N-Boc-5-bromo-2-chloro-L-phenylalanine), the scattering factor of that atom becomes a complex number. This leads to small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The analysis of these differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute stereochemistry of the molecule. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with a high degree of confidence.

Solid-state structural analysis also reveals crucial information about the intermolecular interactions that govern the crystal packing. These interactions can include hydrogen bonding, halogen bonding, and van der Waals forces. Understanding the crystal packing is vital as it can influence the physicochemical properties of the compound, such as its solubility, melting point, and stability.

A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for N-Boc-5-bromo-2-chloro-L-phenylalanine. Consequently, detailed experimental research findings, including crystallographic data tables with unit cell parameters, space group, and atomic coordinates for this specific compound, are not publicly available at this time.

Were such data available, it would typically be presented in a format similar to the illustrative table below. This example outlines the type of information that a crystallographic study would provide.

Illustrative Crystallographic Data Table (Hypothetical Data)

| Parameter | Value |

|---|---|

| Chemical Formula | C14H17BrClNO4 |

| Formula Weight | 378.64 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5... |

| b (Å) | 12.1... |

| c (Å) | 15.3... |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1580... |

| Z | 4 |

| Calculated Density (g/cm³) | 1.59... |

This detailed structural information, once determined, would be invaluable for understanding the precise conformational preferences of N-Boc-5-bromo-2-chloro-L-phenylalanine and its interactions in the solid state, providing a foundational basis for further molecular modeling and drug design efforts.

N Boc 5 Bromo 2 Chloro L Phenylalanine As a Strategic Building Block in Medicinal Chemistry and Materials Science

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids is a cornerstone of modern peptide science, enabling the creation of molecules with enhanced properties compared to their natural counterparts. N-Boc-5-bromo-2-chloro-L-phenylalanine is a valuable tool in this regard, offering a combination of features to modulate peptide structure and function.

Design and Synthesis of Biologically Active Peptides and Peptidomimetics Incorporating Halogenated Phenylalanine Residues

The introduction of halogen atoms into the side chains of amino acids is a powerful strategy for fine-tuning the biological activity of peptides. bldpharm.com Halogenation can significantly alter a peptide's hydrophobicity, electronic distribution, and binding interactions with its biological target. nih.govnih.gov The synthesis of peptides incorporating N-Boc-5-bromo-2-chloro-L-phenylalanine follows established solid-phase or solution-phase peptide synthesis methodologies. The Boc-protecting group ensures that the α-amino group does not participate in unwanted side reactions during peptide chain elongation.

The specific di-halogenation pattern of this compound offers a unique combination of effects. The electronegativity and size of the halogen substituents significantly modulate biological activity. nih.gov For instance, research on halogenated NFGAIL, an amyloidogenic peptide sequence, has shown a direct correlation between the hydrophobicity of the halogenated phenylalanine residue and the kinetics of amyloid formation. nih.gov Increasing the halogenation and size of the halogens enhances hydrophobicity, which can accelerate aggregation. nih.gov This principle allows researchers to systematically control self-assembly processes, a key aspect in both materials science (e.g., hydrogel formation) and in studying diseases related to peptide aggregation. nih.govacs.org

The table below summarizes how different halogens can impact the properties of a phenylalanine residue, providing a basis for the rational design of peptides using building blocks like N-Boc-5-bromo-2-chloro-L-phenylalanine.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Key Feature | Small size, high electronegativity | Moderate size and electronegativity | Good leaving group, capable of halogen bonding | Large size, highly polarizable, strong halogen bonding donor |

| Impact on Hydrophobicity | Moderate increase | Significant increase | High increase | Very high increase |

This table provides a generalized summary of halogen properties relevant to medicinal chemistry.

Strategies for Modulating Conformational Preferences and Enhancing Proteolytic Stability in Peptide Analogues

A major challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases and their often-unstructured, flexible nature in solution. researchgate.netnih.gov Incorporating unnatural amino acids like 5-bromo-2-chloro-L-phenylalanine is a proven strategy to overcome these limitations. researchgate.net

The bulky chloro and bromo substituents on the phenyl ring provide steric shielding for the adjacent peptide bonds, hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life in biological systems. researchgate.netnih.gov Exopeptidases, which cleave amino acids from the ends of a peptide, and endopeptidases, which cleave within the sequence, can both be inhibited by such modifications. nih.gov

Furthermore, the substitution pattern influences the conformational landscape of the peptide. The ortho-chloro group can create a torsional barrier, restricting the rotation of the phenyl ring relative to the peptide backbone. This restriction can "lock" the residue into a specific orientation, which can be used to stabilize desired secondary structures such as β-turns. nih.gov Constraining a peptide into its bioactive conformation can significantly improve its potency and selectivity for its target receptor or enzyme. nih.gov

Utilization in the Rational Design and Synthesis of Enzyme Inhibitors and Receptor Ligands

The rational design of potent and selective enzyme inhibitors and receptor ligands relies on optimizing molecular interactions within the target's binding pocket. The unique electronic properties of halogen atoms make them valuable tools for this purpose. Halogens can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or an aromatic ring) on the protein.

Studies on the L-type amino acid transporter 1 (LAT1), a protein that is overexpressed in many cancers, have demonstrated the critical role of halogen size and position in determining binding affinity and selectivity. nih.govresearchgate.net Research showed that LAT1 has a preference for larger halogen atoms at the 2- and 3-positions of the phenylalanine ring. nih.gov This suggests that a residue like 5-bromo-2-chloro-L-phenylalanine could be strategically employed to enhance binding to specific protein targets. The 2-chloro group and 5-bromo group could engage different subpockets of a binding site, leading to high affinity and specificity. nih.gov For example, structure-guided modifications of benzamide-based compounds to create selective inhibitors for the N-myristoyltransferase of Cryptosporidium parvum have successfully utilized chloro-substituted phenyl groups to achieve high potency and selectivity over the human enzyme. nih.gov

Development of Conformationally Restricted Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a lead compound to map its chemical features to its biological activity. N-Boc-5-bromo-2-chloro-L-phenylalanine is an ideal building block for such studies. By substituting a native phenylalanine residue with this analogue, or by varying the halogenation pattern, researchers can dissect the contributions of steric bulk and electronic effects at specific positions of the aromatic ring. cuny.edu

For example, in a peptide sequence where a phenylalanine at position 'X' is important for activity, one could synthesize a library of analogues:

Parent Peptide (Phe at X)

Analogue 1 (2-Chloro-Phe at X)

Analogue 2 (5-Bromo-Phe at X)

Analogue 3 (5-Bromo-2-chloro-Phe at X)

Comparing the biological activities of these peptides would reveal the importance of electronic withdrawals and steric bulk at the ortho- and meta-positions of the phenyl ring, providing a detailed map of the binding pocket's requirements and guiding further optimization. cuny.edu

Applications in Chemical Biology Probes and Site-Specific Protein Labeling Strategies

Chemical probes are essential tools for studying biological processes in real-time within living systems. N-Boc-5-bromo-2-chloro-L-phenylalanine possesses features that make it suitable for development into such a probe. The aryl bromide is a particularly versatile functional group, serving as a chemical handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). chemimpex.com

This allows for a two-stage strategy:

The amino acid is first incorporated into a peptide or peptidomimetic that is designed to bind to a specific protein of interest.

After synthesis and purification, the bromo-substituted phenyl ring can be reacted with a wide range of molecules, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photoreactive groups for covalent cross-linking to the target protein. chemimpex.com

This approach enables the site-specific labeling of proteins in vitro and potentially in vivo, facilitating studies of protein localization, interactions, and function without the need for genetic modification. nih.gov

Role in the Asymmetric Synthesis of Diverse Chiral Organic Compounds Beyond Peptide Architectures

While its application in peptide chemistry is significant, N-Boc-5-bromo-2-chloro-L-phenylalanine is also a valuable chiral building block for the asymmetric synthesis of more complex organic molecules. nih.gov The compound provides a scaffold containing a defined stereocenter (the L-configured α-carbon) and multiple, orthogonally reactive functional groups: the Boc-protected amine, the carboxylic acid, and the di-halogenated aromatic ring.

This allows it to serve as a starting material for the synthesis of non-peptidic natural products or pharmaceutical agents where a chiral 2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid moiety is a key structural element. bldpharm.compharmaffiliates.com For example, intermediates containing a (S)-(5-Bromo-2-chlorophenyl) moiety are used in the synthesis of complex molecules like Empagliflozin impurities. pharmaffiliates.com The defined stereochemistry of the starting amino acid ensures the stereochemical integrity of the final product, which is often crucial for its biological activity. The development of synthetic methods to create such functionalized building blocks is a key objective in modern organic chemistry. nih.govau.dk

Future Research Directions and Emerging Paradigms for N Boc 5 Bromo 2 Chloro L Phenylalanine

Development of More Sustainable and Greener Synthetic Methodologies

The contemporary emphasis on green chemistry necessitates a shift away from traditional synthetic routes that often involve hazardous reagents, stoichiometric waste, and energy-intensive steps. Future research on the synthesis of N-Boc-5-bromo-2-chloro-L-phenylalanine and its precursors will likely focus on improving sustainability.

Key areas for development include:

Catalytic Halogenation: Investigating selective, late-stage C-H halogenation using catalytic methods to install the bromo and chloro groups on the phenylalanine scaffold. This would improve atom economy and reduce the reliance on stoichiometric halogenating agents.

Biocatalysis: Employing enzymes for the stereoselective synthesis of the L-phenylalanine core, potentially reducing the need for chiral resolutions and protecting group manipulations.

Greener Solvents and Reagents: The N-Boc protecting group is integral to the compound's utility, but its removal often requires strong acids. Research into greener deprotection protocols, such as using water at elevated temperatures, could significantly reduce the environmental impact of its use in multi-step syntheses. researchgate.net A simple and eco-friendly protocol for N-Boc deprotection has been demonstrated using water near reflux temperatures, achieving excellent yields without additional reagents. researchgate.net

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can enhance safety, improve reproducibility, and allow for more efficient process control and optimization, aligning with the principles of green engineering.

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Opportunities

The di-halogenated phenyl ring of N-Boc-5-bromo-2-chloro-L-phenylalanine is ripe for exploration, offering the potential for selective and orthogonal derivatization. The differential reactivity of the C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions is a key area for future investigation.

Emerging opportunities include:

Orthogonal Cross-Coupling: Developing highly selective catalytic systems (e.g., palladium or copper-based) that can discriminate between the aryl-bromide and the more inert aryl-chloride bond. This would allow for the stepwise introduction of different functionalities, such as in Suzuki, Sonogashira, Buchwald-Hartwig, or Negishi coupling reactions. nih.gov

Novel Functionalization: Moving beyond standard cross-coupling to explore novel transformations at the halogenated sites, including photoredox catalysis, metallaphotoredox catalysis, or nickel-catalyzed reductive couplings to introduce complex alkyl or functional groups.

Derivatization of the Amino Acid Core: While the phenyl ring is the primary focus for diversity, exploring novel reactions of the Boc-protected amine and the carboxylic acid in concert with ring functionalization could lead to macrocyclic structures or other unique peptide-like architectures. The N-Boc group itself, while typically stable, can participate in specific reactions, such as Lewis acid-catalyzed intramolecular cyclizations under certain conditions. researchgate.net

Advanced Applications in Combinatorial Chemistry and High-Throughput Synthesis of Chemical Libraries

N-Boc-5-bromo-2-chloro-L-phenylalanine is an ideal scaffold for combinatorial chemistry, a technique central to modern drug discovery. nih.gov Its distinct reactive handles (amine, carboxylic acid, bromide, and chloride) allow for the generation of vast and structurally diverse chemical libraries from a single core structure. This compound serves as a valuable building block for creating libraries of peptides and other small molecules for screening. chemicalregister.comchemimpex.com

Future directions will focus on leveraging this potential through:

Multi-Vector Library Synthesis: Designing combinatorial libraries where diversity is introduced at two, three, or even all four reactive sites. The orthogonal reactivity of the C-Br and C-Cl bonds is critical for achieving this level of complexity in a controlled manner.

DNA-Encoded Libraries (DELs): Utilizing N-Boc-5-bromo-2-chloro-L-phenylalanine as a key building block in the synthesis of DNA-encoded libraries. Its defined reactive sites are well-suited for the stepwise, solution-phase chemistry required for DEL synthesis, enabling the creation and screening of libraries containing billions of unique compounds.

One-Bead, One-Compound (OBOC) Libraries: Incorporating this amino acid into OBOC peptide or peptidomimetic libraries to explore vast chemical space for identifying ligands against biological targets. nih.gov

The table below illustrates a hypothetical combinatorial library design using N-Boc-5-bromo-2-chloro-L-phenylalanine as the central scaffold.

| Reactive Site | Position | Coupling Chemistry Example | Building Block (R-Group) Examples |

| Carboxylic Acid | C-terminus | Amide Coupling | Amines (R¹-NH₂) |

| N-Boc Group | N-terminus | Deprotection & Acylation | Carboxylic Acids (R²-COOH) |

| Bromo Group | C5 of Phenyl Ring | Suzuki Coupling | Boronic Acids (R³-B(OH)₂) |

| Chloro Group | C2 of Phenyl Ring | Buchwald-Hartwig Amination | Amines (R⁴-NH₂) |

This table is for illustrative purposes to show the potential for multi-vector diversification.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. nih.gov For a complex building block like N-Boc-5-bromo-2-chloro-L-phenylalanine, AI can play a pivotal role in accelerating research and development. Companies are already pioneering the use of AI to drive the next generation of chemical synthesis. chemicalregister.comchemicalregister.com

Future applications include:

Retrosynthesis and Route Planning: Using AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to the core molecule and its derivatives. nih.gov These tools can analyze vast reaction databases to identify pathways that are more sustainable or cost-effective than those designed by human chemists alone.

Reaction Outcome and Condition Optimization: Employing ML models to predict the success and yield of specific reactions, particularly the challenging orthogonal cross-coupling reactions at the C-Br and C-Cl sites. This can minimize the number of failed experiments and accelerate the optimization of reaction conditions. nih.gov

Predicting Novel Reactivity: Training ML models on large datasets of reaction data to uncover new and unexpected reactivity patterns for the di-halogenated phenyl ring, potentially leading to the discovery of unprecedented chemical transformations.

Synergistic Approaches: Combining Advanced Synthetic Chemistry with Cutting-Edge Computational Design and Biological Evaluation

The ultimate goal of synthesizing novel molecules is often to address biological questions or develop new therapeutics. The future paradigm involves a seamless integration of synthesis, computational chemistry, and biological evaluation in a closed-loop cycle.

This synergistic approach will involve:

In Silico Library Design: Using computational docking and molecular dynamics simulations to design a virtual library of derivatives of N-Boc-5-bromo-2-chloro-L-phenylalanine tailored to a specific protein target. nih.gov This pre-screening allows researchers to focus synthetic efforts on compounds with the highest probability of being active.

Automated Synthesis: Coupling AI-driven synthesis planning with robotic platforms for the automated, high-throughput synthesis of the computationally prioritized compounds. nih.gov This drastically increases the speed at which new chemical entities can be produced and tested.

Iterative Design-Make-Test-Analyze Cycles: Creating a rapid feedback loop where synthesized compounds are subjected to high-throughput biological screening. The resulting data is then fed back into the computational models to refine the next generation of compounds, progressively optimizing for desired properties like potency and selectivity. This mirrors approaches where computational studies, such as DFT calculations, are used to predict the properties of newly synthesized compounds. mdpi.com

By embracing these future directions, the scientific community can unlock the full potential of N-Boc-5-bromo-2-chloro-L-phenylalanine, transforming it from a simple chemical building block into a key enabler of innovation in sustainable chemistry, drug discovery, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.